molecular formula C14H17NO2 B14040234 5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one

5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one

Cat. No.: B14040234
M. Wt: 231.29 g/mol
InChI Key: NUWOAWQXLKCTFZ-UHFFFAOYSA-N
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Description

5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by a fused ring system that includes a furan and a pyrrolidine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one can be achieved through various synthetic routes. One common method involves the reaction of benzylamine with a suitable furan derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

5-benzyl-6a-methyl-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrol-3-one

InChI

InChI=1S/C14H17NO2/c1-14-9-15(7-11-5-3-2-4-6-11)8-12(14)13(16)17-10-14/h2-6,12H,7-10H2,1H3

InChI Key

NUWOAWQXLKCTFZ-UHFFFAOYSA-N

Canonical SMILES

CC12CN(CC1C(=O)OC2)CC3=CC=CC=C3

Origin of Product

United States

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